2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine
Description
2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine is a fused heterocyclic compound featuring a pyrido[1,2-b][1,2,4]triazine core fused with a tetrahydrocyclopenta ring. This structure is synthesized via a TFA-catalyzed high-pressure Q-tube reactor strategy, which enables efficient cyclization of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with α-keto acids or isatin derivatives . The method avoids hazards associated with traditional sealed-tube reactions and achieves high yields (up to 92%) under optimized ethanol/DMF solvent conditions .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
12-ethyl-11-methyl-1,10,13-triazatricyclo[7.4.0.02,6]trideca-2(6),8,10,12-tetraene |
InChI |
InChI=1S/C13H17N3/c1-3-11-9(2)14-13-8-7-10-5-4-6-12(10)16(13)15-11/h8H,3-7H2,1-2H3 |
InChI Key |
GZKFLFRJOUDNAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(CCC3)CC=C2N=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the use of a one-pot, three-component reaction. This method is efficient and high-yielding, making it suitable for laboratory and industrial applications . The reaction typically involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) and may involve microwave irradiation to accelerate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient methods, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
The reactions typically involve standard reagents and conditions used in organic synthesis. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Physicochemical Properties
Pharmacological Implications
- Target Compound : Pyrido-triazine cores are associated with anticancer and anti-inflammatory activities; ethyl/methyl groups may enhance membrane permeability .
- Fluorinated Triazines (e.g., 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine): Demonstrated CDK inhibition and anti-HIV activity due to fluorine’s electronegativity .
- Nitro-Substituted Derivatives (e.g., 5n) : Nitro groups may confer antimicrobial properties but require metabolic activation to avoid toxicity .
Biological Activity
2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine (CAS # 475559-80-9) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound.
Synthesis and Structural Characterization
The synthesis of 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine involves multi-step reactions that typically include cyclization processes. The structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the molecular structure and purity.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds related to the triazine family. For instance, derivatives with similar structural motifs have shown promising activity against various cancer cell lines. In vitro assays demonstrated that certain triazine derivatives exhibit cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) . However, specific data on 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine's anticancer efficacy remains limited.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 25 | |
| Compound B | K-562 | 30 | |
| 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine | TBD | TBD | TBD |
Antimicrobial Activity
The compound has been evaluated for antimicrobial activity as well. Heterocycles similar to this triazine derivative have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. Further research is needed to elucidate specific antimicrobial properties of this compound.
Other Biological Activities
Beyond anticancer and antimicrobial activities, compounds in the triazine class have been investigated for their antiviral properties. Some derivatives have been reported to inhibit viral replication in vitro by targeting viral enzymes or cellular pathways involved in viral entry and replication .
Case Studies
A notable study explored the biological activity of a series of pyrazolo-triazine derivatives. Although not directly testing 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine itself, it provided insights into structure-activity relationships that could inform future research on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
